molecular formula C14H11NO3 B8803065 4-Hydroxy-4'-nitrostilbene

4-Hydroxy-4'-nitrostilbene

Cat. No.: B8803065
M. Wt: 241.24 g/mol
InChI Key: OETQWIHJPIESQB-UHFFFAOYSA-N
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Description

4-Nitro-4’-hydroxystilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbene derivatives, including 4-Nitro-4’-hydroxystilbene, are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-4’-hydroxystilbene typically involves the Wittig or Horner–Wadsworth–Emmons (HWE) olefination, Perkin aldol condensation, and transition metal coupling reactions such as Mizoroki–Heck, Negishi, Stille, Sonogashira, and Suzuki reactions . For instance, the reaction of 4-nitrobenzyl bromide with triphenylphosphine yields (4-Nitrobenzyl)triphenylphosphonium bromide, which can then react with 4-nitrobenzaldehyde to form 4,4’-dinitrostilbene. Subsequent reduction of the nitro groups produces 4,4’-diaminostilbene .

Industrial Production Methods

Industrial production methods for 4-Nitro-4’-hydroxystilbene are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-4’-hydroxystilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-4’-hydroxystilbene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-4’-hydroxystilbene involves its interaction with various molecular targets and pathways. For instance, the compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The nitro and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Nitro-4’-hydroxystilbene can be compared with other stilbene derivatives such as:

These compounds share a common stilbene backbone but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

4-[2-(4-nitrophenyl)ethenyl]phenol

InChI

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H

InChI Key

OETQWIHJPIESQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A portion (36.75 grams) of a-p-nitrophenyl-p-acetoxycinnamic acid from A. above, ethanol (300 mL) and concentrated hydrochloric acid (300 mL) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere. Heating commenced and a reflux is achieved at 93° C. Refluxing continued over the next 262 minutes at which time the temperature has increased to 95° C. At this time, the contents of the reactor are poured into deionized water (one liter) and the resultant precipitate recovered by filtration. The wet filter cake is washed with two portions (500 mL) of deionized water then dissolved in stirred ethanol (750 mL) maintained at 82° C. The resultant solution is maintained at 4° C. for 15 hours. The precipitate is recovered by filtration and dried at 75° C. under a vacuum of 2 mm Hg to a constant weight of 22.70 grams of light orange colored crystalline needles. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of a portion of the product revealed the presence of the expected hydroxyl group O--H stretching centered at 3422 cm-1 (broad), conjugated nitro group absorbances at 1516 and 1337 (1317 shoulder) cm-1 (sharp) and the ethylene C-H out-of-plane deformation at 972 cm-1.
Name
a-p-nitrophenyl-p-acetoxycinnamic acid
Quantity
36.75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The Schiffs base of Formula 19 (807 g, 4.098 m) , 4-nitrophenylacetic acid (Formula 20, 742 g, 4.098 m), and glacial acetic acid (3.5 liters) were charged into a 12 liter, 4 necked flask, fitted with a reflux condenser, a mechanical stirrer, and a long thermometer, and provided with an argon atmosphere. The mixture was heated to about 50° C., and stirred for about 7 days at that temperature, during when an orange solid formed in the reaction. After that period, the mixture was refluxed for about 2 hours, and the solution was concentrated to about 2500 ml by distilling off a quantity of the acetic acid. Cooling of the mixture gave an orange solid, which was then filtered, and dried. The product of Formula 21 was recrystallized from boiling acetonitrile to give bright yellow needles, which were filtered and dried in a vacuum oven at about 70° C. Yield: 693 g (70%), m.p. 208°-210° C.
[Compound]
Name
Formula 19
Quantity
807 g
Type
reactant
Reaction Step One
Quantity
742 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step One

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